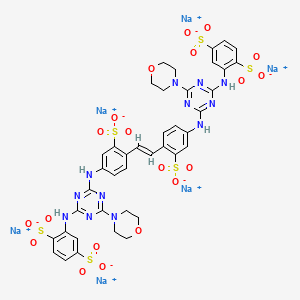
8-((Dihydroxybismuthino)oxy)-5-fluoroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((Dihydroxybismuthino)oxy)-5-fluoroquinoline is a complex organic compound that features a quinoline backbone substituted with a bismuth-based functional group and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((Dihydroxybismuthino)oxy)-5-fluoroquinoline typically involves the reaction of 5-fluoroquinoline with a bismuth-containing reagent under controlled conditions. One common method includes the use of bismuth nitrate in the presence of a reducing agent to introduce the dihydroxybismuthino group onto the quinoline ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and advanced purification techniques like recrystallization and chromatography is also common to achieve the desired product quality.
化学反応の分析
Types of Reactions
8-((Dihydroxybismuthino)oxy)-5-fluoroquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states of bismuth.
Reduction: Reduction reactions can convert the bismuth center to lower oxidation states, potentially altering the compound’s reactivity.
Substitution: The fluorine atom and the bismuth-containing group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
科学的研究の応用
8-((Dihydroxybismuthino)oxy)-5-fluoroquinoline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of bismuth, which is known for its antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for targeting bacterial infections and certain types of cancer.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors, due to its unique electronic and structural properties.
作用機序
The mechanism by which 8-((Dihydroxybismuthino)oxy)-5-fluoroquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bismuth center can coordinate with various biological molecules, disrupting their normal function. The fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The quinoline backbone interacts with DNA and proteins, potentially leading to antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: A related compound with a hydroxyl group instead of the dihydroxybismuthino group.
5-Fluoroquinoline: The parent compound without the bismuth-containing functional group.
8-((Dihydroxybismuthino)oxy)quinoline: A similar compound without the fluorine atom.
Uniqueness
8-((Dihydroxybismuthino)oxy)-5-fluoroquinoline is unique due to the combination of the bismuth-containing group and the fluorine atom, which imparts distinct chemical and biological properties
特性
CAS番号 |
41789-36-0 |
|---|---|
分子式 |
C9H9BiFNO3 |
分子量 |
407.15 g/mol |
InChI |
InChI=1S/C9H6FNO.Bi.2H2O/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;;;/h1-5,12H;;2*1H2/q;+1;;/p-1 |
InChIキー |
LSMFHVMOKARJGV-UHFFFAOYSA-M |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)O[Bi])F.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



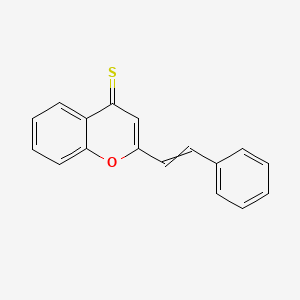
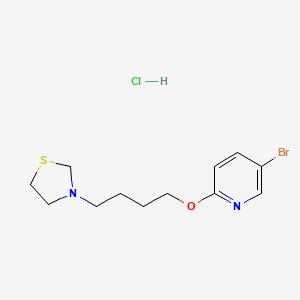
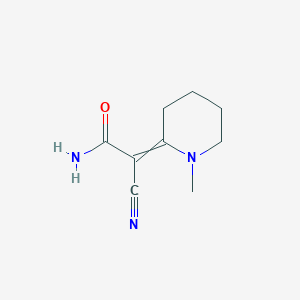
![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)

![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)
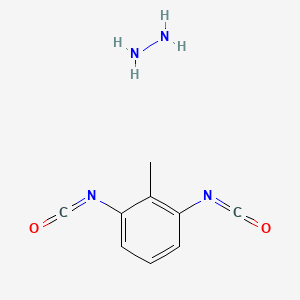
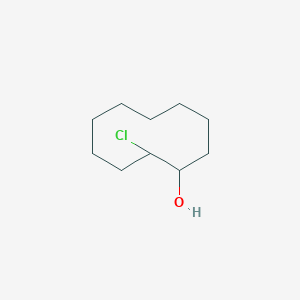
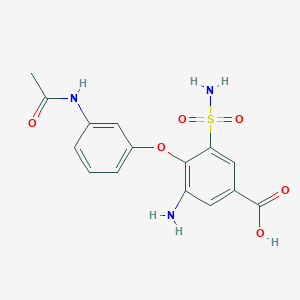

![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)
